molecular formula C9H11ClO3S B15090016 Methyl 4-chloro-3-propoxythiophene-2-carboxylate

Methyl 4-chloro-3-propoxythiophene-2-carboxylate

Cat. No.: B15090016
M. Wt: 234.70 g/mol
InChI Key: DMMFSHAYTLTDFQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-propoxythiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The addition of various substituents to the thiophene ring can significantly alter its properties, making it useful in a variety of applications, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-propoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-3-propoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-propoxythiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but they often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-propoxythiophene-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxy group can influence its solubility and reactivity, making it suitable for specific applications that other thiophene derivatives may not be able to fulfill.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 4-chloro-3-propoxythiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO3S/c1-3-4-13-7-6(10)5-14-8(7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

DMMFSHAYTLTDFQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(SC=C1Cl)C(=O)OC

Origin of Product

United States

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